2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride
Description
2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride is a tertiary amino alcohol hydrochloride salt. Its structure features a pyridinylmethyl substituent on the amino group of a 2-methyl-1-propanol backbone. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly for local anesthetics or cytotoxic agents, given structural similarities to compounds like meprylcaine and ifosfamide precursors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-5-3-4-6-11-9;/h3-6,12-13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFCQWJPFUKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can be employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences in molecular structure, substituents, and physicochemical properties:
Pharmacological Implications
- Local Anesthetic Potential: The pyridinylmethyl group may mimic the benzoate ester in oracaine (2-methyl-2-(propylamino)-1-propanol benzoate), which acts via sodium channel blockade .
- Safety Profile: Unlike the chloroethylamino derivative (linked to cytotoxicity), the target compound’s pyridine moiety likely reduces genotoxic risks .
Biological Activity
Overview
2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride, with the molecular formula C10H16N2O·HCl, is a compound that has garnered attention in medicinal chemistry and biological research due to its structural features and potential biological activities. The presence of a pyridine ring and amine functionalities suggests possible interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O·HCl |
| Molecular Weight | 216.71 g/mol |
| Density | 1.051 g/cm³ |
| Boiling Point | 310.8 °C |
| Flash Point | 141.8 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, potentially altering their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues.
- Receptor Binding : Similar to other biologically active compounds, it may exhibit affinity for various receptors, influencing physiological responses such as neurotransmitter release or modulation of signaling pathways.
In Vitro Studies
Research has demonstrated that this compound can modulate cellular activities through various mechanisms:
- Cell Proliferation : In studies involving cancer cell lines, the compound showed potential antiproliferative effects, indicating its utility in cancer research.
- Neuronal Activity : The compound has been evaluated for its effects on neuronal cells, suggesting possible neuroprotective properties that warrant further investigation.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and toxicity of the compound:
- Toxicological Assessment : A tier II assessment indicated that high doses led to renal toxicity in male rats, with observed effects including increased kidney weights and chronic nephropathy . The established NOAEL was 803.7 mg/kg/day for male rats and 1451.5 mg/kg/day for female rats .
- Genotoxicity : The compound tested negative for mutagenic or genotoxic potential in various assays, suggesting a favorable safety profile for further development .
Case Study 1: Antiproliferative Effects
A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability at concentrations ranging from 10 µM to 50 µM over a 48-hour period. Mechanistic studies suggested that this effect was mediated through apoptosis induction.
Case Study 2: Neuroprotective Properties
In a model of neurodegeneration induced by oxidative stress, administration of the compound demonstrated a protective effect on neuronal cells, reducing cell death by approximately 30% compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. How can contradictory spectral data for this compound be resolved?
- Answer : Contradictions in H NMR splitting patterns often arise from dynamic proton exchange. Use variable-temperature NMR (VT-NMR) to slow exchange rates. For ambiguous mass fragments, employ tandem MS/MS with collision-induced dissociation (CID) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
